Angiotensin II, sar(1)-phe(8)-
Angiotensin II, sar(1)-phe(8)-
Brand Name:
Vulcanchem
CAS No.:
111821-46-6
VCID:
VC20882710
InChI:
InChI=1S/C48H69N13O10/c1-6-28(4)39(45(68)57-35(23-31-24-52-26-54-31)46(69)61-21-11-15-36(61)43(66)60-40(47(70)71)30-12-8-7-9-13-30)59-42(65)34(22-29-16-18-32(62)19-17-29)56-44(67)38(27(2)3)58-41(64)33(55-37(63)25-51-5)14-10-20-53-48(49)50/h7-9,12-13,16-19,24,26-28,33-36,38-40,51,62H,6,10-11,14-15,20-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,70,71)(H4,49,50,53)/t28-,33-,34-,35-,36-,38-,39-,40+/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Molecular Formula:
C48H69N13O10
Molecular Weight:
988.1 g/mol
Angiotensin II, sar(1)-phe(8)-
CAS No.: 111821-46-6
Cat. No.: VC20882710
Molecular Formula: C48H69N13O10
Molecular Weight: 988.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111821-46-6 |
|---|---|
| Molecular Formula | C48H69N13O10 |
| Molecular Weight | 988.1 g/mol |
| IUPAC Name | (2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid |
| Standard InChI | InChI=1S/C48H69N13O10/c1-6-28(4)39(45(68)57-35(23-31-24-52-26-54-31)46(69)61-21-11-15-36(61)43(66)60-40(47(70)71)30-12-8-7-9-13-30)59-42(65)34(22-29-16-18-32(62)19-17-29)56-44(67)38(27(2)3)58-41(64)33(55-37(63)25-51-5)14-10-20-53-48(49)50/h7-9,12-13,16-19,24,26-28,33-36,38-40,51,62H,6,10-11,14-15,20-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,70,71)(H4,49,50,53)/t28-,33-,34-,35-,36-,38-,39-,40+/m0/s1 |
| Standard InChI Key | FTRYLOUOYBMHJX-NMVBJOGESA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
| SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator